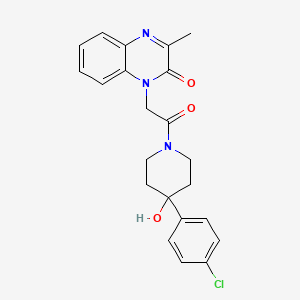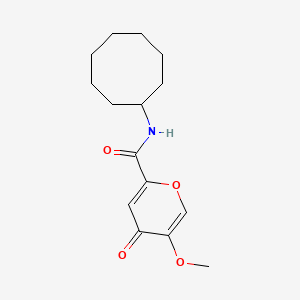![molecular formula C16H12N6O B10983356 N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B10983356.png)
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a triazole ring and an indazole ring, which are both nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide typically involves the formation of the indazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of catalysts. For example, the reaction of 3-nitrobenzaldehyde with hydrazine hydrate can yield the indazole ring, which is then coupled with a triazole derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s triazole and indazole rings play a crucial role in these interactions, allowing it to fit snugly into the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[5-(1H-1,2,4-triazol-3-yl)-1H-indazol-3-yl]phenyl}furan-2-carboxamide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 1,2,3-triazole derivatives
Uniqueness
N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1H-indazole-3-carboxamide is unique due to its dual ring structure, which provides a versatile platform for various chemical modifications. This structural feature enhances its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and materials science .
Properties
Molecular Formula |
C16H12N6O |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H12N6O/c23-16(14-12-6-1-2-7-13(12)20-21-14)19-11-5-3-4-10(8-11)15-17-9-18-22-15/h1-9H,(H,19,23)(H,20,21)(H,17,18,22) |
InChI Key |
BPURHIXJJJIFFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetamide](/img/structure/B10983274.png)
![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propan-1-one](/img/structure/B10983275.png)
![ethyl 2-{[(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10983278.png)
![Ethyl 2-({[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10983279.png)
![ethyl {2-[(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10983282.png)

![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B10983300.png)
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(1-naphthyl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10983313.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10983315.png)
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B10983318.png)
![N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983323.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10983331.png)
![2-(4-Fluorobenzyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10983337.png)

